molecular formula C24H30N6O2 B2573734 8-(3-(4-benzylpiperidin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923152-27-6

8-(3-(4-benzylpiperidin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2573734
CAS No.: 923152-27-6
M. Wt: 434.544
InChI Key: FNNRAOGPCNAWDN-UHFFFAOYSA-N
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Description

8-(3-(4-Benzylpiperidin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine-derived compound featuring a 1,7-dimethylimidazopurine-2,4-dione core linked via a propyl chain to a 4-benzylpiperidine moiety . This structural motif positions it within a class of serotonin receptor modulators, particularly targeting 5-HT1A and 5-HT7 receptors, which are implicated in antidepressant and anxiolytic pathways . Unlike arylpiperazine derivatives (e.g., AZ-853, AZ-861), the benzylpiperidine group in this compound may influence its pharmacokinetic properties, including lipophilicity and blood-brain barrier penetration, due to reduced polarity compared to fluorinated phenyl substituents .

Properties

IUPAC Name

6-[3-(4-benzylpiperidin-1-yl)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O2/c1-17-16-30-20-21(27(2)24(32)26-22(20)31)25-23(30)29(17)12-6-11-28-13-9-19(10-14-28)15-18-7-4-3-5-8-18/h3-5,7-8,16,19H,6,9-15H2,1-2H3,(H,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNRAOGPCNAWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCN4CCC(CC4)CC5=CC=CC=C5)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of imidazopurine-2,4-dione derivatives, which are characterized by variations in alkyl chain length, terminal aromatic/heterocyclic groups, and substituents on the purine core. Below is a detailed comparison with key analogs:

Table 1: Structural and Pharmacological Comparison

Compound Name / ID Core Structure Modifications Key Substituents 5-HT1A Receptor Affinity (Ki, nM) Antidepressant Activity (FST) Notable Side Effects
Target Compound 1,7-dimethylimidazopurine + 3-propyl-4-benzylpiperidine Benzylpiperidine Not reported Not tested Hypothetical α1-adrenolytic risk
AZ-853 1,3-dimethylimidazopurine + 4-butyl-2-fluorophenylpiperazine 2-fluorophenylpiperazine 0.6 ED₅₀: 2.5 mg/kg (acute) Weight gain, hypotension
AZ-861 1,3-dimethylimidazopurine + 4-butyl-3-(trifluoromethyl)phenylpiperazine 3-(trifluoromethyl)phenylpiperazine 0.2 ED₅₀: 5 mg/kg (acute) Lipid metabolism disturbances
Compound 3i 1,3,7-trimethylimidazopurine + 5-pentyl-2-fluorophenylpiperazine 2-fluorophenylpiperazine + pentyl chain 1.8 ED₅₀: 2.5 mg/kg (acute) Anxiolytic effect at low doses
Compound 5 1,3-dimethylimidazopurine + 4-butyl-6,7-dimethoxyisoquinoline 6,7-dimethoxyisoquinoline 12.3 (5-HT7) PDE4B inhibition (IC₅₀: 0.8 µM) Not reported

Key Findings

Structural Determinants of Receptor Affinity: The terminal aromatic group on the piperazine/piperidine moiety critically influences 5-HT1A receptor binding. Fluorinated phenyl groups (e.g., 2-fluoro in AZ-853) enhance affinity (Ki = 0.6 nM) compared to non-fluorinated analogs . The target compound’s benzylpiperidine group lacks direct fluorination, which may reduce 5-HT1A affinity but improve metabolic stability . Alkyl chain length: A butyl or pentyl spacer (as in AZ-853, AZ-861, and 3i) optimizes receptor interaction, whereas shorter chains (e.g., propyl in the target compound) may reduce efficacy due to steric constraints .

Pharmacodynamic and Pharmacokinetic Profiles :

  • Brain Penetration : AZ-853’s 2-fluorophenyl group confers moderate lipophilicity (logP ≈ 3.2), enabling better CNS penetration than AZ-861, which has higher polarity due to the trifluoromethyl group . The target compound’s benzylpiperidine (logP estimated ~3.5) may further enhance brain uptake, though this remains untested.
  • Side Effects : α1-Adrenergic receptor blockade correlates with hypotension (e.g., AZ-853), while trifluoromethyl groups (AZ-861) may disrupt lipid metabolism . The benzylpiperidine group’s lack of strong electron-withdrawing substituents could mitigate these risks .

Therapeutic Potential: Compounds with dual 5-HT1A/5-HT7 activity (e.g., 3i) show broader anxiolytic-antidepressant effects, whereas PDE4B inhibitors (e.g., Compound 5) offer alternative mechanisms for mood disorders . The target compound’s unique piperidine linkage warrants investigation for selectivity across serotonin receptor subtypes.

Q & A

Q. What is the molecular structure and IUPAC name of this compound?

The compound’s IUPAC name is 8-[3-(4-benzylpiperidin-1-yl)propyl]-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , with molecular formula C₂₅H₃₁N₇O₂ and molecular weight 485.57 g/mol (exact mass: 485.24). Its core structure includes a fused imidazo[2,1-f]purine system substituted with a 4-benzylpiperidine-propyl chain and methyl groups at positions 1 and 7. Structural validation relies on NMR, MS, and X-ray crystallography .

Q. What are the primary synthetic routes for this compound?

Synthesis typically involves:

  • Step 1: Formation of the imidazo[2,1-f]purine core via cyclization of adenine derivatives under acidic or basic conditions.
  • Step 2: Alkylation at position 8 using 3-(4-benzylpiperidin-1-yl)propyl halides.
  • Step 3: Methylation at positions 1 and 7 using methyl iodide or dimethyl sulfate. Key parameters include solvent choice (e.g., DMF or acetonitrile), temperature (60–100°C), and catalysts (e.g., K₂CO₃). Yield optimization requires purification via column chromatography or recrystallization .

Q. Which analytical techniques confirm its purity and structural integrity?

  • NMR Spectroscopy: ¹H and ¹³C NMR verify substituent positions and purity (e.g., methyl group signals at δ 2.8–3.2 ppm).
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 486.25).
  • HPLC: Assesses purity (>95% via reverse-phase C18 columns, mobile phase: MeCN/H₂O with 0.1% TFA).
  • X-ray Diffraction: Resolves 3D conformation for crystallographic studies .

Advanced Research Questions

Q. What strategies design analogs with improved pharmacokinetic profiles?

  • Modifications:
  • Replace labile ester groups with amides to reduce hydrolysis.
  • Introduce fluorine atoms to enhance metabolic stability.
  • Synthetic Routes: Use Suzuki-Miyaura coupling for aryl substitutions or click chemistry for triazole-linked derivatives.
  • Evaluation: Test in vitro CYP inhibition assays and in vivo PK studies (rodents) .

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